4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound presents a complex arrangement of functional groups that contribute to its unique chemical properties and potential biological activities. The compound possesses the molecular formula C₁₈H₁₆N₂OS₂ with a molecular weight of 340.46 daltons, representing a sophisticated thiazole-benzamide hybrid structure. The molecule incorporates three distinct aromatic systems: a benzamide moiety, a phenylthiazole ring system, and an ethylthio substituent that provides additional structural complexity.
Crystallographic investigations of related thiazole-benzamide compounds reveal important structural parameters that can be extrapolated to understand the architecture of this compound. Studies on structurally similar compounds, such as 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, demonstrate that the central amide fragment typically exhibits planar geometry with root mean square deviations of approximately 0.0294 Angstroms for non-hydrogen atoms. The dihedral angles between the thiazole ring and benzene ring systems in related structures range from 12.48 degrees to 46.66 degrees, indicating significant conformational flexibility within this molecular framework.
The Simplified Molecular Input Line Entry System representation for this compound is O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC=C(SCC)C=C3, which illustrates the connectivity pattern and spatial arrangement of atoms within the molecule. This structural encoding reveals the presence of the ethylthio group attached to the para position of the benzamide ring, with the amide nitrogen forming a connection to the 2-position of the 4-phenylthiazole system.
The thiazole ring geometry in this compound follows established patterns observed in related compounds, with characteristic bond angles and distances that contribute to the overall molecular stability. Analysis of thiazole-containing structures indicates that the sulfur-carbon-nitrogen bond angles typically range from 108.3 to 114.2 degrees, while the nitrogen-carbon-carbon angles span from 109.6 to 117.0 degrees. These geometric parameters reflect the inherent strain and electronic distribution within the five-membered heterocyclic system.
The phenyl substituent attached to the thiazole ring introduces additional conformational considerations, as the aromatic system can adopt various orientations relative to the heterocyclic core. Crystallographic studies of similar phenylthiazole derivatives reveal that the phenyl ring often exhibits slight deviations from coplanarity with the thiazole system, resulting in dihedral angles that optimize intermolecular interactions while minimizing steric hindrance.
Comparative Analysis with Thiazole-Benzamide Congeners
The structural characteristics of this compound can be better understood through systematic comparison with related thiazole-benzamide derivatives. A comprehensive evaluation of molecular parameters reveals both conserved features and unique structural elements that distinguish this compound from its congeners. The comparative analysis encompasses positional isomers, substitution patterns, and functional group modifications that influence overall molecular architecture.
Examination of the closely related compound 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide provides direct insight into positional effects within the benzamide system. This isomeric compound, identified by Chemical Abstracts Service number 663188-08-7, shares the identical molecular formula C₁₈H₁₆N₂OS₂ and molecular weight of 340.46 daltons, but differs in the placement of the ethylthio substituent. The positional variation from the para-position in this compound to the ortho-position in the 2-substituted analog demonstrates the importance of substitution patterns in determining molecular conformation and potential biological activity.
The Simplified Molecular Input Line Entry System codes for these positional isomers reveal distinct connectivity patterns: the 4-substituted compound exhibits the pattern O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC=C(SCC)C=C3, while the 2-substituted analog shows O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC=CC=C3SCC. These structural differences influence the spatial arrangement of functional groups and may significantly impact intermolecular interactions and crystal packing arrangements.
Further structural diversification within the thiazole-benzamide family includes compounds such as 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide, which represents the meta-substituted positional isomer. This compound maintains the same molecular formula and weight as the para and ortho analogs, demonstrating the systematic nature of substitution pattern effects within this molecular framework. The meta-substituted derivative provides an intermediate electronic environment between the para and ortho positions, offering unique opportunities for structure-activity relationship investigations.
| Compound | Substitution Position | Chemical Abstracts Service Number | Simplified Molecular Input Line Entry System | Key Structural Features |
|---|---|---|---|---|
| This compound | Para | 922622-91-1 | O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC=C(SCC)C=C3 | Extended conjugation pathway |
| 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide | Ortho | 663188-08-7 | O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC=CC=C3SCC | Potential intramolecular interactions |
| 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide | Meta | 922670-18-6 | Modified connectivity pattern | Intermediate electronic properties |
The analysis extends to more complex derivatives such as 4-(N,N-dimethylsulfamoyl)-N-(2-(ethylthio)-4-phenylthiazol-5-yl)benzamide, which demonstrates significant structural modifications including the introduction of a dimethylsulfamoyl group and repositioning of the ethylthio substituent to the thiazole ring. This compound, with molecular formula C₂₀H₂₁N₃O₃S₃ and molecular weight 447.6 daltons, represents a more complex structural architecture that maintains the core thiazole-benzamide framework while incorporating additional functional diversity.
Comparative studies of N-benzothiazol-2-yl benzamide analogs reveal systematic approaches to structural modification within this compound class. Research involving various sulfonamide derivatives demonstrates successful synthetic methodologies for introducing diverse functional groups while maintaining core structural integrity. These studies indicate that the benzothiazole-benzamide framework provides a robust scaffold for chemical modification, supporting the development of structure-activity relationships and optimization of molecular properties.
The hydrogen bonding patterns observed in related thiazole-benzamide compounds provide additional comparative insights. Crystallographic analysis of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide reveals the formation of N-H···O hydrogen bonds that generate inversion dimers with characteristic ring motifs. These intermolecular interactions suggest that this compound may exhibit similar hydrogen bonding capabilities, influencing crystal packing and solid-state properties.
Electronic Structure and Quantum Mechanical Calculations
The electronic structure of this compound represents a complex interplay of aromatic conjugation, heteroatomic contributions, and substituent effects that collectively determine the molecule's chemical reactivity and physical properties. Quantum mechanical calculations provide fundamental insights into the distribution of electron density, frontier molecular orbital characteristics, and energetic parameters that govern molecular behavior. These computational investigations build upon established methodologies applied to related thiazole derivatives and benzamide compounds.
Density Functional Theory calculations employing the B3LYP functional with extended basis sets have proven highly effective for characterizing thiazole-containing compounds. Studies on benzothiazole derivatives using the 6-31+G(d,p) basis set demonstrate reliable prediction of geometric parameters, electronic transitions, and molecular properties. The computational framework typically employed for thiazole systems involves optimization of ground-state geometries followed by frequency calculations to confirm the nature of stationary points and single-point energy evaluations to assess electronic characteristics.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide critical information regarding the electronic properties and chemical reactivity of this compound. Research on related thiazole derivatives indicates that the energy gap between these frontier orbitals typically ranges from 0.006 to 0.621 electron volts, depending on the specific substitution pattern and molecular architecture. The incorporation of benzothiazole moieties generally results in significant reduction of the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, often by factors approaching 100-fold compared to simpler thiophene analogs.
Natural Bond Orbital analysis provides detailed insights into the electronic structure and bonding characteristics within thiazole-benzamide systems. This computational approach reveals the extent of electron delocalization, hyperconjugation interactions, and charge transfer processes that contribute to molecular stability. Studies on benzothiazole derivatives demonstrate strong intramolecular hyperconjugation interactions that enhance molecular stability in both gas and aqueous phases.
Molecular Electrostatic Potential mapping provides valuable information regarding the distribution of electron density and identification of reactive sites within the molecular framework. These calculations reveal regions of high electron density that serve as potential nucleophilic attack sites, as well as electron-deficient areas that may undergo electrophilic substitution reactions. For thiazole-benzamide derivatives, the Molecular Electrostatic Potential analysis typically identifies the nitrogen atoms of the thiazole ring and the oxygen atom of the amide carbonyl as primary sites for electrophilic interactions.
Time-Dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and characterization of excited-state properties. Studies on benzothiazole derivatives reveal absorption bands typically occurring between 264.65 and 277.23 nanometers, accompanied by significant charge transfer characteristics. The electronic transitions responsible for these absorption features are primarily attributed to n→π* and n→σ* excitations, reflecting the contribution of heteroatomic lone pairs to the overall electronic structure.
The influence of solvent effects on electronic structure can be assessed through implicit solvation models such as the Conductor-like Polarizable Continuum Model. Comparative studies between gas-phase and aqueous-phase calculations reveal that water environment typically has minimal impact on excitation energies for thiazole derivatives, although specific transitions may be enhanced or diminished depending on the molecular charge distribution. This finding suggests that the electronic properties of this compound are likely to remain relatively consistent across different solvent environments.
Mulliken charge analysis provides quantitative assessment of atomic charge distribution within the molecular framework, enabling identification of polar regions and prediction of intermolecular interaction patterns. For thiazole-containing compounds, this analysis typically reveals significant charge separation between heteroatoms and carbon centers, contributing to the polar character and hydrogen bonding capabilities of these molecules. The ethylthio substituent in this compound introduces additional electronic complexity through sulfur atom contributions and alkyl chain flexibility.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-2-22-15-10-8-14(9-11-15)17(21)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJYMOHBRWYQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylthio Group
The ethylthio (–S–C₂H₅) moiety undergoes nucleophilic substitution under controlled conditions. Key findings include:
Mechanistic Insight :
The reaction proceeds via a thiolate intermediate, where the leaving group (ethyl sulfide) is displaced by stronger nucleophiles. Steric effects from the thiazole ring reduce reactivity at the para position relative to the amide group .
Oxidation of the Ethylthio Group
The ethylthio group is susceptible to oxidation, forming sulfoxides or sulfones:
Applications :
Sulfoxide derivatives exhibit enhanced hydrogen-bonding capacity, which improves interactions with biological targets such as enzymes .
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Structural Impact :
The reaction confirms the stability hierarchy: thiazole > amide > ethylthio under hydrolytic conditions .
Electrophilic Aromatic Substitution (EAS)
The benzamide’s aromatic ring participates in EAS, with directing effects from the amide and ethylthio groups:
Directing Effects :
The amide group (–CONH–) strongly deactivates the ring, directing incoming electrophiles to positions meta to itself, while the ethylthio group (–S–C₂H₅) exerts a weaker ortho/para-directing influence .
Metal Complexation
The thiazole nitrogen and amide oxygen serve as coordination sites for transition metals:
| Metal Salt | Solvent | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|---|
| CuCl₂ | EtOH | 1:2 | [Cu(L)₂Cl₂] | Catalytic oxidation studies | |
| Fe(NO₃)₃ | MeOH/H₂O | 1:1 | [Fe(L)(NO₃)(H₂O)] | Magnetic material research |
Stability Trends :
Copper(II) complexes show higher stability constants (log β = 8.2) compared to iron(III) (log β = 6.7) due to favorable d-orbital interactions .
Radical-Mediated Reactions
Photocatalytic reactions enable C–H functionalization of the thiazole ring:
| Photocatalyst | Substrate | Product | Yield | Mechanism | Source |
|---|---|---|---|---|---|
| 4CzIPN (5 mol%) | Styrene | 4-(ethylthio)-N-(4-(2-phenylethyl)thiazol-2-yl)benzamide | 41% | Radical addition to C4 of thiazole |
Limitations :
Low yields stem from competing polymerization of styrene and steric shielding by the phenyl group at C4 .
Biological Activity-Linked Modifications
Derivatives synthesized via the above reactions show structure-activity relationships (SAR):
| Derivative | IC₅₀ (μM) Against HeLa Cells | Key Structural Feature | Source |
|---|---|---|---|
| 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | 0.89 | Sulfone enhances polarity | |
| 4-(piperidin-1-yl)-N-(4-phenylthiazol-2-yl)benzamide | 2.45 | Bulkier substituent reduces uptake |
Trends :
Sulfone derivatives exhibit superior cytotoxicity, likely due to improved target binding via sulfone-oxygen interactions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the reaction of thiazole derivatives with appropriate amines and thiols. The characterization of the synthesized compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Infrared (IR) Spectroscopy : Helps identify specific bonds and functional groups within the compound.
- Mass Spectrometry (MS) : Provides information on the molecular weight and structural fragments.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
| Similar Thiazole Derivatives | A. niger | Moderate to High |
Anticancer Potential
Thiazole derivatives, including those similar to this compound, have been studied for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | Inhibition Percentage |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 70% |
| Similar Thiazole Derivatives | HeLa (Cervical Cancer) | 65% |
Therapeutic Applications
Given its antimicrobial and anticancer properties, this compound has potential applications in:
- Antibiotic Development : As a lead compound for developing new antibiotics against resistant strains.
- Cancer Therapy : As a candidate for further development into anticancer drugs targeting specific pathways involved in tumor growth.
Case Study: Antimicrobial Efficacy
A study conducted by Prajapati and Modi evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results demonstrated significant activity against both bacterial and fungal pathogens, highlighting the potential for these compounds in clinical applications .
Case Study: Anticancer Activity
Research published in MDPI highlighted the anticancer effects of thiazole derivatives on various cancer cell lines, indicating that compounds like this compound could be developed into effective anticancer agents . The study emphasized the need for further investigation into dosage optimization and mechanism elucidation.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole-benzamide derivatives are highly sensitive to substituents on both the thiazole ring and the benzamide moiety. Key analogs and their structural variations are summarized below:
Table 1: Structural Comparison of Selected Thiazole-Benzamide Derivatives
*Calculated based on molecular formula C₁₈H₁₈N₂OS₂.
Key Observations :
- Thiazole Ring Modifications :
- The 4-phenyl group in the target compound enhances aromatic stacking interactions, while analogs with alkylidene substituents (e.g., 7a) exhibit conformational rigidity .
- Bulky substituents like tetrahydronaphthalenyl () or piperidinylsulfonyl () improve target selectivity but may reduce solubility .
- Sulfonamide or morpholine substituents (e.g., 2D216) enhance hydrogen-bonding capacity and metabolic stability .
Critical Findings :
Biological Activity
4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological properties. The ethylthio group and the phenyl substituent enhance its biological activity by influencing its interaction with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for various biological processes, including inflammation and cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The thiazole moiety is known to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiazole derivatives, including this compound, against breast cancer cell lines (MDA-MB-231). Results indicated that this compound had a higher potency compared to standard chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent .
- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus. The results showed that this compound inhibited bacterial growth significantly, highlighting its potential as a lead compound for antibiotic development .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example:
- Step 1: Synthesis of 2-amino-4-phenylthiazole via condensation of thiourea with α-haloketones (e.g., phenacyl bromide) under reflux in ethanol .
- Step 2: Benzamide coupling using 4-(ethylthio)benzoic acid derivatives. Activation with coupling agents like EDCl/HOBt in DMF at 0–25°C ensures efficient amide bond formation .
Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts: Use of triethylamine as a base improves reaction efficiency by neutralizing HCl byproducts .
- Purity Control: Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol/water mixtures) are critical for isolating high-purity products (≥95%) .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Key techniques include:
- Spectroscopy:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, C-S stretch at ~650 cm⁻¹) .
- NMR: ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–7.8 ppm) and ethylthio groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 381.1 for C₁₈H₁₇N₂OS₂) .
- Elemental Analysis: Validates purity by matching calculated vs. experimental C, H, N, S percentages (e.g., C: 64.5%, H: 4.8%) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on antimicrobial activity across studies?
Answer: Contradictions often arise due to structural analogs or assay variability. Methodological strategies include:
- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., replacing ethylthio with methylthio or varying thiazole substituents) to isolate key functional groups .
- Standardized Assays: Use CLSI/M07-A9 guidelines for MIC determination against S. aureus and E. coli, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
- Statistical Validation: Apply ANOVA to assess significance of biological replicates (n ≥ 3) and control for solvent effects (e.g., DMSO ≤1% v/v) .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina model binding to bacterial enzymes (e.g., dihydrofolate reductase). Key parameters include:
- Grid Box Size: 60 × 60 × 60 Å centered on the active site.
- Scoring Function: Lamarckian GA with 50 runs to identify low-energy conformers .
- QSAR Modeling: Utilize descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to correlate substituent effects (e.g., ethylthio vs. methoxy) with activity .
Q. How can reaction yields be improved for large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining yields >85% .
- Solvent-Free Conditions: Explore mechanochemical grinding for eco-friendly synthesis, achieving ~90% yield for thiazole intermediates .
Q. What strategies mitigate instability of the ethylthio group during storage or biological assays?
Answer:
- Storage Conditions: Lyophilize and store at –20°C under argon to prevent oxidation of the thioether group .
- Stabilizing Additives: Include antioxidants (e.g., 0.1% BHT) in assay buffers to maintain compound integrity during 24-hour incubations .
- Degradation Monitoring: Use HPLC (C18 column, 1.0 mL/min acetonitrile/water) to track formation of sulfoxide byproducts over time .
Q. How do researchers validate target engagement in cellular models?
Answer:
- Fluorescence Polarization: Label the compound with FITC and measure binding to purified enzymes (e.g., IC₅₀ ≤10 µM for kinase inhibition) .
- CRISPR Knockout Models: Compare activity in wild-type vs. EGFR-KO HeLa cells to confirm target specificity .
- Thermal Shift Assay (TSA): Monitor protein melting temperature (ΔTm ≥2°C) upon compound binding using SYPRO Orange dye .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
